molecular formula C18H19BrClN3O B5157185 1-(4-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride

1-(4-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride

Cat. No.: B5157185
M. Wt: 408.7 g/mol
InChI Key: BFLMTBRSFZRORH-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride is a complex organic compound that features a benzimidazole core, a bromophenyl group, and an ethanol moiety

Preparation Methods

The synthesis of 1-(4-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

    Introduction of Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable catalyst.

    Addition of Ethanol Moiety: The ethanol moiety is added through a nucleophilic substitution reaction, where the hydroxyl group of ethanol reacts with a suitable leaving group on the benzimidazole derivative.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The imino group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development.

    Biological Research: Researchers use this compound to study its effects on cellular processes, including cell signaling and gene expression.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It is used as a probe to investigate biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol: This compound lacks the hydrochloride salt form, which may affect its solubility and stability.

    1-(4-Bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrobromide: The hydrobromide salt form may have different physicochemical properties compared to the hydrochloride salt.

    1-(4-Bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;acetate: The acetate salt form may offer different solubility and stability profiles.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O.ClH/c1-2-11-21-15-5-3-4-6-16(15)22(18(21)20)12-17(23)13-7-9-14(19)10-8-13;/h2-10,17,20,23H,1,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLMTBRSFZRORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N(C1=N)CC(C3=CC=C(C=C3)Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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